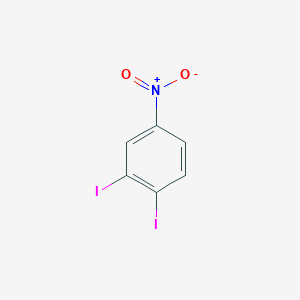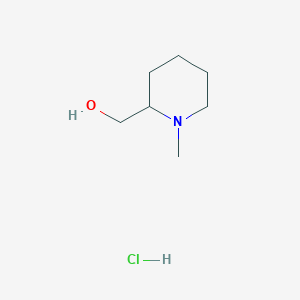
2-Piperidinemethanol, 1-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinemethanol, 1-methyl-, hydrochloride, also known as N-methyl-2-piperidinemethanol hydrochloride, is an organic compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Piperidinemethanol, 1-methyl-, hydrochloride is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. In material science, it is believed to act as a surfactant and emulsifier by reducing the surface tension of the materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be a relatively safe compound with low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Piperidinemethanol, 1-methyl-, hydrochloride in lab experiments include its ease of synthesis, high purity, and low toxicity. However, its limitations include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 2-Piperidinemethanol, 1-methyl-, hydrochloride. One potential direction is the investigation of its potential as a chiral auxiliary in the synthesis of new pharmaceuticals. Another potential direction is the investigation of its potential as a surfactant and emulsifier in the production of new materials. Additionally, further research could be conducted on the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-Piperidinemethanol, 1-methyl-, hydrochloride has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-piperidinone with formaldehyde and methylamine in the presence of a catalyst. Another method involves the reaction of N-methylmorpholine with formaldehyde and hydrogen gas in the presence of a catalyst. These methods have been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
2-Piperidinemethanol, 1-methyl-, hydrochloride has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential as a building block in the synthesis of various pharmaceuticals.
In material science, this compound has been investigated for its potential as a surfactant and emulsifier in the production of nanoparticles and other materials. It has also been studied for its potential as a stabilizer in the production of polymers and other materials.
Eigenschaften
CAS-Nummer |
119475-84-2 |
|---|---|
Molekularformel |
C7H16ClNO |
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
(1-methylpiperidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-5-3-2-4-7(8)6-9;/h7,9H,2-6H2,1H3;1H |
InChI-Schlüssel |
YDZWTSSVMMUNIS-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1CO.Cl |
Kanonische SMILES |
CN1CCCCC1CO.Cl |
Synonyme |
2-PiperidineMethanol, 1-Methyl-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)
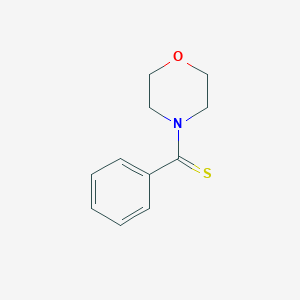
![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)
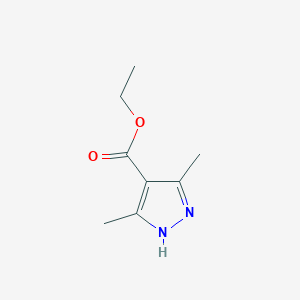
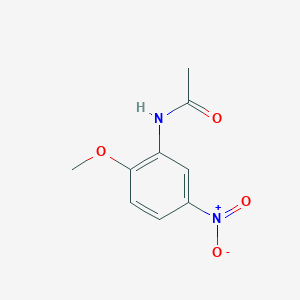
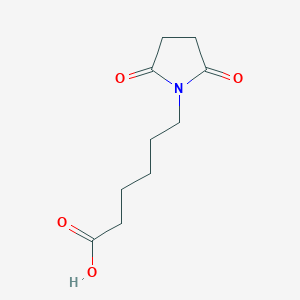



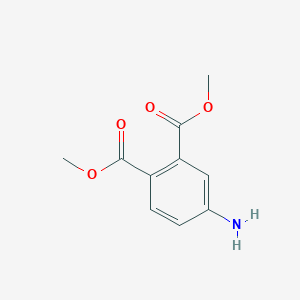


![[(2R,3S,4R)-3,4,5-trihydroxy-3-(2-trimethylsilylethynyl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B181584.png)
